molecular formula C14H14BrN3O B5320344 1-(4-Bromophenyl)-3-(4,6-dimethylpyridin-2-yl)urea

1-(4-Bromophenyl)-3-(4,6-dimethylpyridin-2-yl)urea

Cat. No.: B5320344
M. Wt: 320.18 g/mol
InChI Key: LAIFTNNODJQNNE-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(4,6-dimethylpyridin-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromophenyl group and a dimethylpyridinyl group attached to a urea moiety

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4,6-dimethylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O/c1-9-7-10(2)16-13(8-9)18-14(19)17-12-5-3-11(15)4-6-12/h3-8H,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIFTNNODJQNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)NC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(4,6-dimethylpyridin-2-yl)urea typically involves the reaction of 4-bromoaniline with 4,6-dimethyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(4,6-dimethylpyridin-2-yl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound with altered functional groups.

    Hydrolysis: Corresponding amines and carboxylic acids.

Scientific Research Applications

1-(4-Bromophenyl)-3-(4,6-dimethylpyridin-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4,6-dimethylpyridin-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea: Similar structure with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea: Similar structure with a fluorine atom instead of bromine.

    1-(4-Methylphenyl)-3-(4,6-dimethylpyridin-2-yl)urea: Similar structure with a methyl group instead of bromine.

Uniqueness

1-(4-Bromophenyl)-3-(4,6-dimethylpyridin-2-yl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, making this compound versatile for various applications.

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